Tolcapone 5-amino-3-O-sulfate
Overview
Description
Preparation Methods
The synthesis of Tolcapone 5-amino-3-O-sulfate involves several steps. The starting material, tolcapone, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group . The final step involves sulfation to introduce the sulfate group
Chemical Reactions Analysis
Tolcapone 5-amino-3-O-sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its functional groups.
Reduction: Reduction reactions can modify the nitro group to an amino group, as seen in its synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Tolcapone 5-amino-3-O-sulfate is likely similar to that of tolcapone, which inhibits the enzyme catechol-O-methyltransferase (COMT) . This inhibition increases the availability of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease . The molecular targets and pathways involved include the COMT enzyme and the dopaminergic pathways in the brain .
Comparison with Similar Compounds
Tolcapone 5-amino-3-O-sulfate can be compared with other COMT inhibitors such as entacapone and opicapone . While tolcapone is known for its central and peripheral action, entacapone primarily acts peripherally, and opicapone provides a more continuous inhibition of COMT . The unique structural modifications in this compound may offer distinct pharmacological properties and potential advantages over these similar compounds .
Properties
IUPAC Name |
[3-amino-2-hydroxy-5-(4-methylbenzoyl)phenyl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEISDBRYZQIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254902-29-9 | |
Record name | Tolcapone 5-amino-3-O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254902299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOLCAPONE 5-AMINO-3-O-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y220T70EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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